![molecular formula C21H26N2O3 B5644219 1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane](/img/structure/B5644219.png)
1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydrobenzodiazepine derivatives involves novel and efficient methods, including one-pot multicomponent reactions that yield high product specificity without the need for catalysts or activation. Such methods provide a streamlined approach to generating these compounds, highlighting their synthetic accessibility (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane, has been characterized using various techniques such as IR, MS, 1H NMR, and elemental analysis. Additionally, X-ray single-crystal diffraction has been employed to obtain and determine the crystal structures of related derivatives, providing insight into their three-dimensional conformation and molecular interactions (Wang et al., 2016).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including condensation and cyclization processes that are crucial for their synthesis. The reactivity and functional group transformations observed in these reactions underpin the compounds' diverse chemical properties and potential for further functionalization (Pathak et al., 2006).
properties
IUPAC Name |
furan-3-yl-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(19-7-12-25-16-19)23-9-3-8-22(10-11-23)15-17-6-13-26-20-5-2-1-4-18(20)14-17/h1-2,4-5,7,12,16-17H,3,6,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIONQSAIFHFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=COC=C2)CC3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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